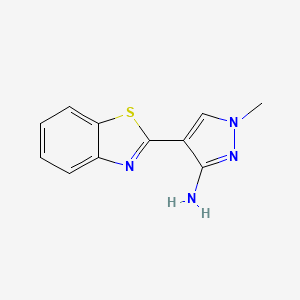

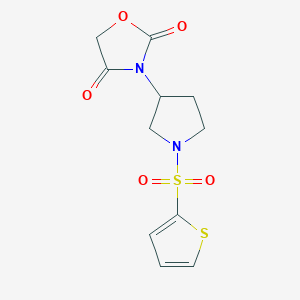

![molecular formula C18H23N3O3 B2491883 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione CAS No. 2093388-45-3](/img/structure/B2491883.png)

3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis The synthesis of related compounds involves multiple steps, starting from basic precursors to achieve the target molecule. For example, the synthesis of certain piperidine-2,6-dione derivatives has been achieved in steps that include reactions like asymmetric hydrogenation, indicating the complexity and the need for precise control over reaction conditions (Bisset et al., 2012). Another approach for the synthesis of N-amino pyridine-2,6-dione derivatives involves a one-pot, three-component reaction, showcasing the versatility and efficiency of modern synthetic methods (Asadi et al., 2020).

Molecular Structure Analysis The molecular structure and hydrogen bonding patterns of related compounds can be deeply complex. For instance, certain adducts form sheets containing extensive hydrogen bonding networks, which are crucial for understanding the physical and chemical properties of these molecules (Orozco et al., 2009).

Chemical Reactions and Properties Chemical reactions involving similar molecules can be highly selective and lead to various derivatives, showcasing the functional versatility of the piperidine-2,6-dione core. For example, the selective methanolysis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione systems highlights the influence of steric hindrance on reaction outcomes (Verbist et al., 2004).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and intermolecular interactions. Detailed analysis often requires techniques like X-ray crystallography to elucidate the arrangement of atoms within a crystal lattice.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and functional group transformations, are central to understanding how these compounds interact with other molecules and their potential applications in various fields. Studies on compounds like 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones provide insights into their inhibitory activity, showcasing the potential for medicinal chemistry applications (Hartmann & Batzl, 1986).

Scientific Research Applications

Crystal Structure of Lenalidomide

The crystal structures of lenalidomide, chemically related to 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione, have been elucidated through X-ray diffraction. Lenalidomide's structure reveals a twisted conformation with extensive hydrogen bonding, forming supramolecular arrays in its hydrated and dehydrated crystalline forms (Ravikumar & Sridhar, 2009).

Synthesis and Chemical Reactions

Asymmetric Hydrogenation and Transfer Hydrogenation

The compound (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, chemically similar to the compound , has been synthesized and subjected to asymmetric hydrogenation and transfer hydrogenation reactions. The research demonstrates the compound's versatility in chemical transformations (Bisset et al., 2012).

Applications in Medicinal Chemistry

Nα-Urethane-Protected β- and γ-Amino Acids Synthesis

The compound 1-[(4-Methylphenyl)oxy]piperidine-2,6-dione, structurally similar to the compound , has been utilized in a one-pot procedure for the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid. This synthesis demonstrates the potential of the compound's derivatives in peptide chemistry (Cal et al., 2012).

Material Science and Structural Analysis

Dichotomy in Ring Opening Reactions

The compound's structural analog, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, exhibits diverse ring-opening reactions with cyclic secondary amines, leading to a variety of cyclic and acyclic products. This research highlights the complex chemical behavior of such compounds in material science and organic synthesis (Šafár̆ et al., 2000).

Pharmaceutical Research and Drug Design

Multireceptor Atypical Antipsychotics

A series of piperidine-2,6-dione derivatives have been synthesized and evaluated for their potential as multireceptor atypical antipsychotics. This research showcases the compound's relevance in drug discovery and design for mental health treatment (Chen et al., 2012).

Mechanism of Action

Target of Action

Lenalidomide-C5-NH2, also known as “3-(4-(5-aminopentyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” or “E3 Ligand-Linker Conjugate 4”, primarily targets the E3 ubiquitin ligase complex protein, cereblon . Cereblon is a substrate adaptor of the CRL4 CRBN E3 ubiquitin ligase . The compound also targets specific transcription factors such as IKZF1 and IKZF3 .

Mode of Action

Lenalidomide-C5-NH2 functions as a molecular glue, inducing the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This interaction leads to the proteasomal degradation of these transcription factors . The compound also modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase .

Biochemical Pathways

The compound affects multiple biochemical pathways. It induces apoptosis and affects the Phosphotidylinositol pathway in CLL cells by decreasing activation of pro-survival kinases, erk1/2 and Akt2 . It also inhibits the release of TNF and other cytokines including interleukin-6 (IL-6), a critical growth factor for multiple myeloma cells .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Its pharmacokinetics are consistent across patient populations, regardless of the type of hematologic malignancy .

Result of Action

The compound’s action results in the proteasomal degradation of specific disease-related proteins . This degradation kills multiple myeloma cells . In del (5q) myelodysplastic syndrome, lenalidomide induces the degradation of CK1α, which preferentially affects del (5q) cells because they express this gene at haploinsufficient levels .

Action Environment

The action of Lenalidomide-C5-NH2 can be influenced by environmental factors such as the presence of other drugs. For instance, when lenalidomide is administered at the same time with proteasome inhibitors, lenalidomide-induced degradation occurs before the onset of proteasomal blockade . This aspect of lenalidomide’s function seems to be particularly relevant in the setting of maintenance therapy and in the presence of minimal residual disease .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXXBKHLDNFHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)